1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3,4-dimethoxybenzyl group and a naphthalen-1-ylmethyl group. The naphthylmethyl group contributes significant hydrophobicity and steric bulk, which may influence binding kinetics and metabolic stability.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-23-11-10-19(16-24(23)28-2)17-25-12-14-26(15-13-25)18-21-8-5-7-20-6-3-4-9-22(20)21/h3-11,16H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWIXCDQSWDRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360563 | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5864-96-0 | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
DMPN has the molecular formula and a molecular weight of 376.5 g/mol. Its structure comprises a piperazine ring substituted with a dimethoxyphenyl group and a naphthalenylmethyl group, contributing to its unique pharmacological profile. The compound's IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine .
Neuropharmacology
DMPN has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar piperazine structures often exhibit activity at serotonin receptors, which are crucial in regulating mood, cognition, and behavior. Preliminary studies suggest that DMPN may act as a serotonin receptor modulator, potentially influencing conditions such as depression and anxiety .
Antidepressant Activity
The antidepressant properties of piperazine derivatives have been widely documented. DMPN's structural similarity to known antidepressants suggests it may possess similar efficacy. In animal models, compounds with similar configurations have shown promise in reducing depressive behaviors, warranting further investigation into DMPN's role as an antidepressant .
Antitumor Activity
Recent studies have explored the antitumor potential of DMPN. Compounds that incorporate naphthalene moieties have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that DMPN may inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Study: Neuropharmacological Effects
In a study evaluating the effects of DMPN on serotonin receptors, researchers administered varying doses to rodent models. The results indicated significant modulation of serotonin receptor activity, leading to observable changes in behavior consistent with antidepressant effects. The study concluded that DMPN warrants further exploration as a potential therapeutic agent for mood disorders .
Case Study: Antitumor Efficacy
Another study focused on the cytotoxic effects of DMPN on human cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). Results showed that DMPN significantly inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its potential as an anticancer drug .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Binding : SA4503’s sigma-1 affinity (Ki = 4.6 nM) highlights the importance of methoxy and phenyl groups . The target compound’s naphthyl group may shift selectivity toward other receptors (e.g., dopamine D3 or 5-HT1A) common in arylpiperazine derivatives .
- Toxicity Risks : Bulky substituents may increase off-target interactions, as seen in piperazine derivatives with histamine H1 receptor activity .
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine , also known by its chemical formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a dimethoxyphenyl group and a naphthalenylmethyl moiety. The structural formula is represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 372.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
- Aminergic Receptor Interaction : Research indicates that compounds containing piperazine scaffolds often exhibit affinity for aminergic receptors, including dopamine and serotonin receptors. This interaction is crucial for their neuropharmacological effects .
- Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, similar piperazine derivatives have demonstrated necroptosis-mediated cell death in K562 leukemic cells, suggesting a possible mechanism for anticancer activity .
- Cytotoxicity : Studies have highlighted the cytotoxic effects of piperazine derivatives on different cancer cell lines, indicating that the presence of specific functional groups (like methoxy) enhances their efficacy .
1. Antileukemic Activity
A study on a related piperazine compound revealed its ability to induce necroptosis in K562 cells, characterized by increased expression of TNF-R1 and mRNA levels of CYLD without activating caspases . This suggests that the compound may promote regulated necrosis as a therapeutic strategy against chronic myeloid leukemia.
2. Anticancer Properties
Another investigation into structurally similar compounds demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the naphthalene moiety was particularly noted for enhancing cytotoxicity.
Comparative Analysis of Biological Activity
This table summarizes the biological activities of similar piperazine derivatives:
Q & A
Q. What controls are essential in biological assays to ensure data reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
